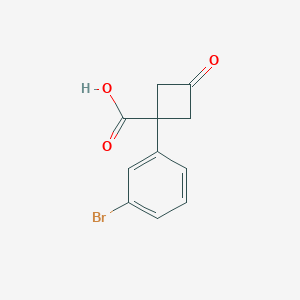

1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid

Description

Nomenclature and Structural Classification

The compound 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid belongs to the class of cyclobutane derivatives, characterized by a four-membered carbocyclic ring system. Its systematic IUPAC name reflects its structural features: a cyclobutane ring substituted at the 1-position with a 3-bromophenyl group and a carboxylic acid moiety, and at the 3-position with a ketone group. This nomenclature follows the priority rules of functional groups, where the carboxylic acid (-COOH) holds higher precedence over the ketone (-CO-) and bromophenyl substituents.

Structurally, the molecule consists of:

- A strained cyclobutane ring with bond angles deviating from the ideal tetrahedral geometry, leading to unique conformational puckering.

- A 3-bromophenyl group attached to the cyclobutane ring, introducing aromatic and electronic effects due to the electronegative bromine atom.

- A carboxylic acid group at the 1-position, enabling hydrogen bonding and salt formation.

- A 3-oxo group , contributing to the molecule’s polarity and reactivity.

This combination of functional groups positions the compound as a hybrid scaffold with potential applications in medicinal chemistry and organic synthesis, particularly in studies involving strained ring systems.

Historical Context in Cyclobutane Chemistry

Cyclobutane chemistry has evolved significantly since the first synthesis of cyclobutane in 1907 by James Bruce and Richard Willstätter. Early research focused on the unique strain and reactivity of the four-membered ring, but recent decades have seen a surge in interest in functionalized cyclobutanes for pharmaceutical applications.

The introduction of 3-oxocyclobutanecarboxylic acid derivatives marked a pivotal advancement. These compounds, including this compound, emerged as intermediates in synthesizing kinase inhibitors, thrombin inhibitors, and antitumor agents. For example, transannular C–H functionalization strategies developed in the 2020s enabled selective γ-arylation of cyclobutane carboxylic acids, bypassing traditional β-selectivity challenges. Such methodologies underscore the compound’s relevance in accessing complex carbocyclic architectures.

Registration and Identification Parameters

CAS Registry Number and Database Entries

The compound is registered under CAS RN 1342653-06-8 , with entries in major chemical databases:

| Database | Identifier | Link |

|---|---|---|

| PubChem | CID 64906262 | PubChem Entry |

| ChemSpider | Not Assigned | – |

| BLD Pharm | MFCD20440629 | BLD Pharm Entry |

These entries provide access to structural, spectral, and supplier data, ensuring reproducibility in research.

Molecular Formula and Mass Spectrometric Identification

The molecular formula C₁₁H₉BrO₃ corresponds to a molecular weight of 269.09 g/mol . High-resolution mass spectrometry (HRMS) data predict the following adducts and collision cross-sections (CCS):

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 268.98078 | 140.9 |

| [M+Na]⁺ | 290.96272 | 151.0 |

| [M-H]⁻ | 266.96622 | 149.1 |

These values assist in characterizing the compound’s gas-phase behavior during mass spectrometric analysis.

Structural Identifiers (SMILES, InChI, InChIKey)

The compound’s structural descriptors are critical for database searches and computational modeling:

- SMILES :

C1C(=O)CC1(C2=CC(=CC=C2)Br)C(=O)O - InChI :

InChI=1S/C11H9BrO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15) - InChIKey :

DLOZFXSVHTYQQM-UHFFFAOYSA-N

These identifiers encode the compound’s connectivity and stereochemical features, enabling precise virtual screening and cheminformatics applications.

Properties

IUPAC Name |

1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOZFXSVHTYQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1(C2=CC(=CC=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342653-06-8 | |

| Record name | 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Phosphonium Ylide and Aldehyde Coupling (Wittig-Type Approach)

A patented method describes the preparation of 3-oxocyclobutanecarboxylic acid derivatives through a sequence involving methyl triphenylphosphonium iodide and n-butyllithium reagents, followed by reaction with epoxy chloropropane and phenyl aldehydes. The key steps include:

- Formation of methyl triphenylphosphonium iodide by stirring triphenylphosphine with methyl iodide in tetrahydrofuran at room temperature for 12–24 hours.

- Treatment of this phosphonium salt with n-butyllithium in hexane at low temperature (-5 to 0 °C), followed by addition of epoxy chloropropane to generate an intermediate.

- Further addition of n-butyllithium and subsequent reaction with a phenyl aldehyde (which can be substituted with a bromophenyl group) at low temperature (-50 to -40 °C), then warming to room temperature for several hours.

- Workup involves aqueous sodium chloride solution, organic extraction, and purification by column chromatography to isolate 3-benzylidene cyclobutanol intermediates, which can be further oxidized to the 3-oxo derivatives.

The molar ratios and temperature controls are critical for yield and selectivity, with typical molar ratios of methyl triphenylphosphonium iodide:n-butyllithium:epoxy chloropropane:n-butyllithium:phenyl aldehyde being approximately 1:1–1.2:1:2:1.5.

Cyclization Using Diisopropyl Malonate and Dibromopropane Derivatives

Another industrially relevant method involves:

- The base-catalyzed alkylation of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane in the presence of potassium tert-butoxide and N,N-dimethylformamide (DMF) at low temperatures (-5 °C) followed by heating to 140 °C for several days.

- Subsequent acid hydrolysis and heating steps (75–106 °C) in aqueous hydrochloric acid to effect cyclization and formation of the 3-oxocyclobutanecarboxylic acid core.

- Extraction and recrystallization steps yield the purified product with high purity suitable for scale-up.

This method is advantageous due to inexpensive raw materials, relatively few steps, and suitability for large-scale production.

Functionalization of Preformed Cyclobutane Derivatives

Starting from cyclobutane-1-carboxylic acid derivatives, functionalization can be achieved by:

- Introduction of the 3-bromophenyl substituent via electrophilic aromatic substitution or cross-coupling strategies.

- Oxidation of the cyclobutane ring to introduce the 3-oxo functionality, often using mild oxidants under controlled conditions.

- Acidification and purification steps to isolate the desired this compound.

While specific detailed protocols for this exact compound are limited, analogous procedures for related compounds have been documented.

Alternative Routes Using Ketol Intermediates

A method for preparing 3-oxo-1-cyclobutane-carboxylic acid involves:

- Starting from 3-dichloroacetone, which undergoes ketol formation with ethylene glycol.

- Subsequent steps lead to cyclobutane ring formation under mild conditions.

- This route emphasizes the use of readily available raw materials and mild reaction conditions, facilitating scale-up and environmental compatibility.

Though this method is described for the unsubstituted 3-oxo-1-cyclobutane-carboxylic acid, it provides a conceptual framework adaptable for bromophenyl-substituted analogues.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Phosphonium ylide + n-BuLi + epoxy chloropropane + phenyl aldehyde | Triphenylphosphine, methyl iodide, n-butyllithium, epoxy chloropropane, 3-bromophenyl aldehyde | Low temperatures (-50 to 30 °C), multi-step, column chromatography purification | High selectivity, adaptable to various phenyl substituents | Requires air/moisture sensitive reagents, complex handling |

| Diisopropyl malonate + 2,2-dimethoxy-1,3-dibromopropane + K t-BuO + DMF | Diisopropyl malonate, dibromopropane derivative, potassium tert-butoxide, DMF | Heating (up to 140 °C), long reaction times (days), acid hydrolysis | Scalable, cost-effective, fewer steps | Long reaction time, high temperature |

| Ketol intermediate from 3-dichloroacetone + ethylene glycol | 3-dichloroacetone, ethylene glycol | Mild, simple operation | Environmentally benign, simple setup | Limited to unsubstituted cyclobutane acid, adaptation needed for bromophenyl |

| Functionalization of preformed cyclobutane derivatives | Preformed cyclobutane acid, bromination or cross-coupling reagents | Variable, depends on functionalization method | Flexible for diverse substituents | Multi-step, may require protective groups |

Research Findings and Notes

- The presence of the bromine atom on the phenyl ring allows for further functionalization via cross-coupling reactions, enabling the synthesis of compound libraries for pharmaceutical screening.

- The cyclobutane ring with both keto and carboxylic acid groups is a versatile scaffold in medicinal chemistry, with potential applications in drug development and materials science.

- Purity and yield optimization often depend on precise temperature control and stoichiometric balance of reagents, especially in the phosphonium ylide-based methods.

- Large-scale industrial synthesis favors methods using inexpensive starting materials and fewer purification steps, such as the diisopropyl malonate route.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group participates in classical acid-derived reactions, forming derivatives through nucleophilic acyl substitution:

Example Synthesis (Ester):

Benzyl esters of structurally similar 3-oxocyclobutanecarboxylic acids are synthesized via reaction with benzyl bromide in THF using K<sub>2</sub>CO<sub>3</sub> as a base (yield: 36.7–53%) . This suggests analogous esterification is feasible for the 3-bromophenyl variant.

Ketone Reactivity

The 3-oxo group undergoes nucleophilic additions and reductions:

Reduction Example:

Sodium borohydride reduces the ketone in benzyl 3-oxocyclobutane-1-carboxylate to a secondary alcohol (88% yield) . Similar conditions could reduce the ketone in the target compound.

Bromophenyl Group Reactivity

The electron-deficient 3-bromophenyl substituent enables cross-coupling reactions:

| Reaction Type | Conditions/Reagents | Product Example | Notes |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, boronic acid | Biaryl derivatives | Positional selectivity influenced by bromine |

| Buchwald-Hartwig Amination | Pd catalyst, amine | Aryl amine | Requires ligand optimization |

Synthetic Potential:

While direct examples are lacking, the 4-bromophenyl analog’s synthesis involves bromine retention during cyclobutane ring formation, suggesting the 3-bromo isomer is similarly stable for coupling reactions.

Cyclobutane Ring Reactivity

The strained cyclobutane ring may undergo ring-opening or ring-expansion under specific conditions:

Multistep Functionalization

Combining transformations enables complex derivatization:

-

Acyl Chloride Intermediate:

Conversion to acid chloride (oxalyl chloride/DMF) allows subsequent amide or ester formation . -

Reductive Amination:

Ketone reduction followed by amine coupling could yield amino alcohol derivatives.

Stability and Degradation

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H9BrO3

- IUPAC Name : 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid

- SMILES Notation : C1C(=O)CC1(C2=CC(=CC=C2)Br)C(=O)O

- InChI Key : DLOZFXSVHTYQQM-UHFFFAOYSA-N

The compound features a cyclobutane ring with a carboxylic acid functional group and a bromophenyl substituent, which contributes to its reactivity and potential biological activity.

Chemistry

In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Reactions with Nucleophiles : The carbonyl groups can undergo nucleophilic addition reactions, making it useful in synthesizing derivatives.

- Cross-Coupling Reactions : The bromine atom can facilitate cross-coupling reactions with other organometallic reagents, expanding its utility in creating diverse chemical libraries.

Biological Applications

The compound has been investigated for its potential biological activities, particularly in medicinal chemistry:

-

Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, it has shown promise in inhibiting breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with significant IC50 values, indicating potent activity.

Cell Line IC50 Value (µM) MDA-MB-231 X HepG2 Y - Antimicrobial Properties : The compound is being studied for its potential antibacterial effects against various strains of bacteria. Although specific data is limited, initial findings suggest that it may inhibit the growth of certain pathogenic bacteria.

Industrial Applications

Beyond academic research, this compound has potential applications in the development of new materials and pharmaceuticals:

- Agrochemicals : Its reactivity allows for the development of novel agrochemical agents that could improve crop protection.

- Pharmaceutical Intermediates : The compound can serve as an intermediate in the synthesis of pharmaceuticals targeting specific diseases.

Anticancer Studies

Recent research has focused on the anticancer properties of this compound. In vitro studies have demonstrated significant inhibition of cancer cell proliferation.

In Vitro Results

A study involving various cancer cell lines indicated that treatment with the compound resulted in reduced cell viability and induced apoptosis.

In Vivo Studies

Animal models treated with this compound exhibited significant tumor reduction compared to control groups, supporting its potential efficacy as an anticancer agent.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and require further investigation.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to two close analogs:

1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid (C₁₂H₁₂O₄, MW 220.22)

1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid (C₁₁H₉ClO₃, MW 224.64)

These analogs differ in the substituent type (bromo, methoxy, chloro) and position (meta vs. para) on the phenyl ring, which significantly influences their electronic, steric, and physicochemical properties.

Comparative Data Table

Structural and Functional Analysis

Electronic Effects :

- The 3-bromo substituent is strongly electron-withdrawing due to its inductive effect, which may enhance the acidity of the carboxylic acid group compared to the electron-donating 4-methoxy group.

- The 3-chloro substituent shares similar electron-withdrawing properties but with reduced steric bulk compared to bromo.

Solubility: The polar methoxy group in the para position may enhance aqueous solubility relative to the halogenated analogs.

Synthetic and Analytical Data :

- The 4-methoxy analog was synthesized and characterized by 1H NMR and HPLC , confirming structural integrity and high purity (99.78%) . Similar methodologies could apply to the bromo and chloro analogs.

- Safety data for the bromo derivative highlight hazards requiring careful handling, while such details are unspecified for the methoxy and chloro variants .

Biological Activity

1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane core with a carboxylic acid group and a bromophenyl substituent, which may influence its biological activity. The molecular formula is CHBrO, and it has a molecular weight of approximately 253.09 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

- Anticancer Potential : Investigations into its anticancer effects indicate that it may inhibit the proliferation of cancer cells through specific pathways.

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, modulating their activity which could lead to therapeutic effects.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Binding : The compound may bind to active sites of enzymes, inhibiting their function.

- Signal Transduction Modulation : It might interfere with signaling pathways that regulate cell growth and apoptosis.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced cell viability in cancer lines | |

| Enzyme Inhibition | Modulation of enzyme activity |

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties, this compound was tested against several bacterial strains. Results indicated significant inhibition, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Effects

A series of in vitro experiments assessed the effect of this compound on various cancer cell lines. The results demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Further analysis revealed alterations in apoptosis markers, suggesting that the compound induces programmed cell death in cancer cells.

Q & A

Basic: What synthetic routes are recommended for preparing 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid with high purity?

Methodological Answer:

A typical synthesis involves coupling 3-bromophenylacetic acid with a cyclobutane precursor via a Friedel-Crafts acylation or ketone formation. For example, analogous procedures (e.g., for 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid derivatives) employ carbodiimide-mediated coupling followed by cyclization under acidic conditions . Purification often uses preparative silica gel chromatography (hexane/EtOAc gradients) to isolate the product, achieving >95% purity as verified by GC or HPLC . Key steps:

- Reagent stoichiometry : Maintain a 1:2 molar ratio of carboxylic acid to amine (if using amide intermediates).

- Temperature control : Reactions are typically conducted at room temperature to avoid β-ketoacid decomposition.

- Post-reaction workup : Acidic washes remove unreacted reagents, followed by drying over Na₂SO₄ .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify the cyclobutane ring (δ ~2.5–3.5 ppm for methylene protons; carbonyl carbons at δ ~170–210 ppm) and 3-bromophenyl substituents (aromatic protons at δ ~7.2–7.8 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with <2 ppm error .

- IR spectroscopy : Detect the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolves stereochemistry and confirms cyclobutane ring geometry .

Advanced: How can researchers address contradictions in observed vs. calculated NMR chemical shifts?

Methodological Answer:

Discrepancies often arise from solvent effects, tautomerism, or dynamic conformational changes. Mitigation strategies:

- Computational modeling : Use DFT (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts in explicit solvents (e.g., DMSO-d₆) and compare with experimental data .

- Variable-temperature NMR : Identify temperature-dependent shifts caused by ring puckering in the cyclobutane moiety .

- Isotopic labeling : Introduce ¹³C labels at the ketone position to track electronic environments .

Advanced: What strategies optimize enantiomeric purity for chiral derivatives of this compound?

Methodological Answer:

- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclobutane formation to control stereochemistry .

- Chiral chromatography : Employ cellulose-based CSPs (Chiralpak® columns) with hexane/IPA gradients for resolution .

- Dynamic kinetic resolution : Utilize enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Advanced: How does the 3-bromophenyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom enables Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ for aryl boronic acids; CuI/1,10-phenanthroline for C-N couplings .

- Solvent optimization : Use DMF or THF with degassing to prevent Pd catalyst poisoning .

- Monitoring by TLC/MS : Track reaction progress to avoid over-substitution or debromination .

Advanced: What computational methods predict the stability of the β-ketoacid moiety under physiological conditions?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model hydrolysis rates in aqueous buffers (pH 7.4) using AMBER or GROMACS .

- pKa calculations : Estimate carboxylic acid protonation states (e.g., via COSMO-RS) to predict solubility and degradation pathways .

- QSPR models : Correlate substituent effects (e.g., electron-withdrawing Br) with β-ketoacid stability .

Advanced: How to resolve discrepancies in biological activity data across different research groups?

Methodological Answer:

- Batch-to-batch variability : Standardize purity thresholds (>98% by HPLC) and characterize impurities via LC-MS .

- Assay conditions : Control variables like buffer ionic strength, temperature, and cell line passage number .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outlier datasets and validate protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.